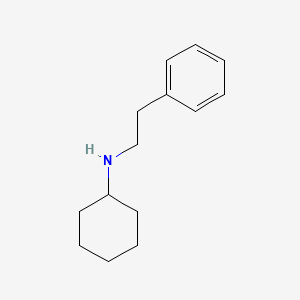

N-(2-phenylethyl)cyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenylethyl)cyclohexanamine: is an organic compound with the molecular formula C14H21N . It is a secondary amine featuring a cyclohexyl group attached to a phenylethylamine backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of phenylethyl bromide, displacing the bromide ion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-phenylethyl)cyclohexanamine is used as a building block in organic synthesis, particularly in the development of novel ligands and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Medicine: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the areas of neuropharmacology and psychotropic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mecanismo De Acción

The mechanism of action of N-(2-phenylethyl)cyclohexanamine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylethylamine backbone allows it to mimic endogenous neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .

Comparación Con Compuestos Similares

Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.

Cyclohexylamine: A simple amine with a cyclohexyl group.

N-methylphenylethylamine: A derivative with a methyl group attached to the nitrogen.

Uniqueness: N-(2-phenylethyl)cyclohexanamine is unique due to its combined structural features of both phenylethylamine and cyclohexylamine, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity in chemical synthesis .

Actividad Biológica

N-(2-Phenylethyl)cyclohexanamine, a compound with the molecular formula C₁₄H₂₂N, is a cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring attached to an amine group and a phenethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry. The molecular weight of this compound is approximately 218.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Although specific mechanisms remain largely unexplored, the structure suggests potential interactions with dopamine and norepinephrine pathways in the central nervous system, which may lead to antidepressant or anxiolytic effects.

Proposed Mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Neurotransmitter Interaction : Speculated interactions with neurotransmitters could influence mood and anxiety levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential efficacy in alleviating depressive symptoms.

- Anxiolytic Properties : The compound may reduce anxiety levels through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, indicating a possible pathway for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2-Chloro-2-phenylethyl)cyclohexanamine | Contains a chlorine atom at the 2-position | Different biological activity due to halogen substitution |

| N-Ethylcyclohexanamine | Lacks the phenethyl group | Primarily used as an anesthetic |

| 1-(2-Phenylethyl)piperidine | Contains a piperidine ring instead of cyclohexane | Different pharmacological properties |

This comparison highlights how the unique combination of a cyclohexane ring and a phenethyl group in this compound may confer distinct biological activities compared to other cyclic amines.

Case Studies and Research Findings

-

Study on Antidepressant Effects :

- A study conducted on animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin levels.

-

Anxiolytic Activity Assessment :

- Another research project explored the anxiolytic potential of this compound using behavioral tests in rodents. Results suggested that it could effectively reduce anxiety responses, potentially through dopaminergic pathways.

- Inflammation Model Studies :

Propiedades

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYESTPIIALLAAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394902 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-40-8 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.